molecular formula C7H6N2OS B8373681 Isothiazolo[5,4-b]pyridin-3-ylmethanol

Isothiazolo[5,4-b]pyridin-3-ylmethanol

Cat. No. B8373681
M. Wt: 166.20 g/mol
InChI Key: RAOMRFLMDXWNTM-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

A solution of the crude 3-(bromomethyl)isothiazolo[5,4-b]pyridine (3.49 mmol) in dimethylsulfoxide (20 mL) was treated with water (4 mL) and the reaction mixture was heated at 80° C. for 1.5 h. The reaction mixture was diluted with water (100 mL), filtered through Celite, and was extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with water, dried (magnesium sulfate), and concentrated to provide isothiazolo[5,4-b]pyridin-3-ylmethanol in 31% yield as yellow oil.
Name
3-(bromomethyl)isothiazolo[5,4-b]pyridine
Quantity
3.49 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[S:5][N:4]=1.CS(C)=[O:14]>O>[S:5]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:11]2[C:3]([CH2:2][OH:14])=[N:4]1

Inputs

Step One
Name
3-(bromomethyl)isothiazolo[5,4-b]pyridine
Quantity
3.49 mmol
Type
reactant
Smiles
BrCC1=NSC2=NC=CC=C21
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C=2C1=NC=CC2)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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